molecular formula C21H21NO5 B214495 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one

カタログ番号 B214495
分子量: 367.4 g/mol
InChIキー: YQQDAJMUMXHSPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one, also known as IDO inhibitor, is a compound that has gained attention in recent years in the field of cancer research. IDO is an enzyme that plays a crucial role in the immune system by regulating the tryptophan pathway. By inhibiting IDO, it is possible to enhance the immune response against cancer cells.

作用機序

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibitors work by blocking the activity of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one, which is an enzyme that regulates the tryptophan pathway. Tryptophan is an essential amino acid that is required for the growth and proliferation of T cells. By inhibiting 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one, the concentration of tryptophan in the tumor microenvironment is increased, leading to enhanced T cell activation and immune response against cancer cells.
Biochemical and Physiological Effects:
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibitors have been shown to have several biochemical and physiological effects. In preclinical studies, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibitors have been shown to increase the concentration of tryptophan and decrease the concentration of kynurenine, which is a metabolite of tryptophan that has immunosuppressive effects. 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibitors have also been shown to enhance the infiltration of T cells into the tumor microenvironment and improve the efficacy of other cancer treatments.

実験室実験の利点と制限

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibitors have several advantages for lab experiments. They are relatively easy to synthesize and can be used in a wide range of in vitro and in vivo experiments. However, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibitors can have off-target effects and may not be specific to 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one. Additionally, the optimal dose and duration of treatment may vary depending on the experimental model and the type of cancer being studied.

将来の方向性

For 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibitor research include the development of more potent and specific inhibitors, identification of biomarkers, combination with other cancer treatments, and investigation of their potential in treating other diseases.

合成法

The synthesis of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibitor involves several steps, including the condensation of 2-amino-3-indoleacetic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by reduction and acylation. The final product is obtained by hydrolysis of the acetyl group. The synthesis method has been optimized to increase the yield and purity of the compound.

科学的研究の応用

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibitors have been extensively studied in preclinical and clinical settings for their potential as cancer immunotherapy. The inhibition of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has been shown to enhance the immune response against cancer cells and improve the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibitors are also being investigated for their potential in treating other diseases, such as autoimmune disorders and infectious diseases.

特性

製品名

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one

分子式

C21H21NO5

分子量

367.4 g/mol

IUPAC名

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C21H21NO5/c1-13(2)22-16-6-4-3-5-15(16)21(25,20(22)24)12-17(23)14-7-8-18-19(11-14)27-10-9-26-18/h3-8,11,13,25H,9-10,12H2,1-2H3

InChIキー

YQQDAJMUMXHSPN-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCCO4)O

正規SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCCO4)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。